molecular formula C26H26ClN3O2 B251003 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B251003
M. Wt: 448 g/mol
InChI Key: BBIXURRLZQEIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Scientific Research Applications

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Another area of research is the potential use of this compound in cancer therapy. p38 MAPK is known to play a role in tumor growth and survival, and inhibition of this pathway has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo.
This compound has also been studied for its potential neuroprotective effects. p38 MAPK is known to be involved in neuronal apoptosis and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of these diseases.

Mechanism of Action

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, which is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. p38 MAPK is activated by various stress stimuli, such as cytokines, UV radiation, and oxidative stress, and its activation leads to the phosphorylation of downstream targets, including transcription factors and other kinases. Inhibition of p38 MAPK by this compound prevents the phosphorylation of these targets, leading to the inhibition of various cellular processes, including inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of p38 MAPK by this compound leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo. This compound has also been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its specificity for p38 MAPK. This compound has been shown to selectively inhibit p38 MAPK without affecting other MAPK pathways, such as ERK and JNK. This specificity allows for the study of the specific role of p38 MAPK in various cellular processes.
One of the limitations of using this compound in lab experiments is its potential off-target effects. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more potent and selective p38 MAPK inhibitors. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. The development of more potent and selective inhibitors may allow for the study of the specific role of p38 MAPK in various cellular processes.
Another area of research is the potential use of this compound in combination therapy with other drugs. This compound has been shown to have synergistic effects with other drugs, such as chemotherapeutic agents and other kinase inhibitors. The combination of this compound with other drugs may lead to enhanced therapeutic effects in various diseases.
Finally, the potential use of this compound in clinical trials for various diseases should be explored. Although this compound has shown promising results in preclinical studies, its effectiveness and safety in humans need to be evaluated in clinical trials. The development of this compound as a therapeutic agent may lead to new treatments for various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Synthesis Methods

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a multistep process starting from 4-chloroacetophenone. The first step involves the reaction of 4-chloroacetophenone with 4-(2-methylbenzoyl)piperazine in the presence of potassium carbonate and DMF to yield 4-(4-(2-methylbenzoyl)piperazin-1-yl)acetophenone. The second step involves the reaction of the intermediate product with 4-bromoaniline in the presence of cesium carbonate and DMF to yield this compound (this compound).

Properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O2/c1-19-4-2-3-5-24(19)26(32)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-25(31)18-20-6-8-21(27)9-7-20/h2-13H,14-18H2,1H3,(H,28,31)

InChI Key

BBIXURRLZQEIBP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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